

M-1211: A Potent Menin-MLL Inhibitor for Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	M-1211	
Cat. No.:	B15568959	Get Quote

A head-to-head comparison of **M-1211**'s on-target activity with other emerging menin inhibitors, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of **M-1211**, a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with other leading menin inhibitors in development for the treatment of acute leukemia. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **M-1211**'s performance and potential as a therapeutic agent.

Introduction to Menin-MLL Inhibition in Leukemia

The interaction between the protein menin and the MLL1 fusion proteins is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. This interaction leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemia cell proliferation and survival. Menin inhibitors represent a promising new class of targeted therapies that disrupt this protein-protein interaction, leading to the downregulation of these oncogenic genes and subsequent leukemia cell differentiation and apoptosis. **M-1211** (also referred to as M-1121) is a novel, orally active, covalent menin inhibitor that has demonstrated significant preclinical activity in leukemia models.

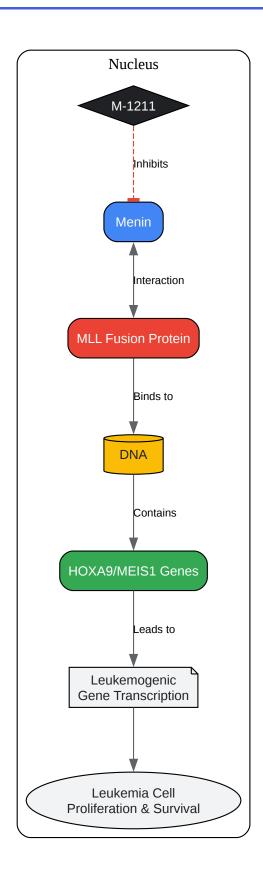
On-Target Activity of M-1211 in Leukemia Cells



M-1211 potently and selectively inhibits the growth of leukemia cell lines harboring MLL rearrangements. Its on-target activity is demonstrated by its ability to downregulate the expression of the key MLL target genes, HOXA9 and MEIS1, in a dose-dependent manner.

Signaling Pathway of Menin-MLL Interaction





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Caption: The Menin-MLL signaling pathway in leukemia and the inhibitory action of M-1211.



Comparative Analysis of Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **M-1211** and other menin inhibitors in various leukemia cell lines. Lower IC50 values indicate greater potency.

Compound	Cell Line	Genotype	IC50 (nM)	Reference
M-1211	MV4;11	MLL-AF4	10.3	[1]
MOLM-13	MLL-AF9	51.5	[1]	
KOPN8	MLL-AF9	24.7		
RS4;11	MLL-AF4	35.2		
NB4	MLL WT	>10,000	[1]	
U937	MLL WT	>10,000	[1]	
HL-60	MLL WT	>10,000	[1]	_
Ziftomenib	MV4-11	MLL-AF4	150	[2]
MOLM-13	MLL-AF9	150	[2]	
Revumenib	SEM	MLL-AF4	Not Reported	_
KOPN8	MLL-AF9	Not Reported		

Note: Data for different compounds may be from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Downregulation of On-Target Genes

M-1211 treatment leads to a dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 in MLL-rearranged leukemia cells, confirming its on-target mechanism of action.

Experimental Workflow for Gene Expression Analysis





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References

- 1. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [M-1211: A Potent Menin-MLL Inhibitor for Acute Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568959#validating-m-1211-on-target-activity-in-leukemia-cells]

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